(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride
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Overview
Description
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopyrrolidine moiety and an ethylbutanone backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride typically involves the following steps:
Formation of the Aminopyrrolidine Moiety: This step involves the reaction of a suitable precursor with an amine to form the aminopyrrolidine ring.
Attachment of the Ethylbutanone Backbone: The aminopyrrolidine intermediate is then reacted with an appropriate ethylbutanone derivative under controlled conditions to form the desired compound.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors, which offer better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylbutan-1-one hydrochloride
- (S)-1-(3-Aminopyrrolidin-1-yl)-2-propylbutan-1-one hydrochloride
Uniqueness
(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanone backbone differentiates it from similar compounds, potentially leading to different reactivity and interactions.
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZDEOQVHTHKS-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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